molecular formula C10H14N2O B12887087 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12887087
M. Wt: 178.23 g/mol
InChI Key: FIWGSLBKBMXDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold with a cyclopentyl substituent at the 3-position. This structure combines the rigidity of the bicyclic system with the lipophilic cyclopentyl group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H14N2O/c1-2-4-7(3-1)9-8-5-6-11-10(8)13-12-9/h7,11H,1-6H2

InChI Key

FIWGSLBKBMXDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NOC3=C2CCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield cyclopentyl hydrazone, which can then undergo cyclization with an appropriate nitrile oxide to form the desired pyrroloisoxazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally benign is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibit anticancer properties. Studies have shown that heterocyclic compounds can interact with various biological targets involved in cancer progression. For instance, certain derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar heterocycles have been studied for their effectiveness against various pathogens. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, making it a candidate for further investigation in antibiotic development .

Neuroprotective Effects

Some studies have indicated that pyrrolo[3,2-d]isoxazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Research into the antioxidant capacity of these compounds could lead to new therapeutic strategies for conditions such as Alzheimer's and Parkinson's diseases .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the effect on cancer cell linesSignificant inhibition of proliferation in breast and colon cancer cells was observed with IC50 values in the low micromolar range .
Antimicrobial TestingAssess efficacy against bacterial strainsThe compound showed promising results against Gram-positive bacteria, indicating potential as a new antibiotic agent .
Neuroprotective ResearchInvestigate effects on neuronal cellsDemonstrated reduction in oxidative stress markers and improved cell viability in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Ring System Biological Activity/Application Key Properties References
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (Target Compound) Cyclopentyl Pyrrolo[3,2-d]isoxazole N/A (Inferred: Potential agrochemical/pharma) High lipophilicity due to cyclopentyl group -
3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cyclobutyl Pyrrolo[3,2-d]isoxazole N/A Smaller cycloalkyl group; reduced steric bulk
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Phenyl Pyrrolo[3,2-d]isoxazole N/A Aromatic π-system; potential for π-π stacking
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole 4-Chlorophenyl, isopropyl Pyrrolo[3,4-c]isoxazole Fungicidal activity against plant pathogens Halogen bonding (Cl); conformational rigidity
Key Observations:

Cycloalkyl vs. The phenyl substituent (as in 3-phenyl analog) introduces aromaticity, which may favor interactions with hydrophobic binding pockets in biological targets .

Ring System Differences :

  • The pyrrolo[3,2-d]isoxazole system (target compound) differs from pyrrolo[3,4-c]isoxazole () in ring fusion geometry. The [3,4-c] isomer in 5-(4-chlorophenyl)-6-isopropyl analog exhibits an 8-membered fused ring with a dihedral angle of 25.0° between the bicyclic core and substituent, influencing conformational stability .

Halogenated Derivatives :

  • The 4-chlorophenyl group in ’s compound enables halogen bonding, a critical feature for fungicidal activity. This suggests that electronegative substituents could enhance target binding in agrochemical applications .

Biological Activity

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS No. 603067-55-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the available literature on its biological properties, focusing on its antitumor effects, mechanisms of action, and other pharmacological activities.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • Structure : The structure features a pyrrolo[3,2-d]isoxazole core, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds within the pyrrolo[3,2-d]isoxazole class have demonstrated the ability to induce cell cycle arrest in the G2/M phase. This effect was observed in studies involving lymphoma cell lines where the compounds caused significant apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .
    • Growth Inhibition : The compound exhibited potent growth inhibitory effects across a range of human tumor cell lines, with GI50 values in the low micromolar to submicromolar range .
  • Case Studies :
    • A study tested various derivatives of pyrrolo[3,2-d]isoxazole against human cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The results indicated that these compounds had significant antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil .

Additional Pharmacological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

  • Antiviral and Antimicrobial Properties : Similar isoxazole derivatives have shown antiviral and antimicrobial effects in preliminary studies .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, suggesting a broader therapeutic potential .

Data Summary

Activity TypeObserved EffectsReference
AntitumorInduces G2/M cell cycle arrest
CytotoxicityLow toxicity towards normal cells
Growth InhibitionGI50 values in low micromolar range
AntiviralPotential activity observed
Anti-inflammatoryNotable effects in preliminary studies

Q & A

Q. What are the optimized synthetic routes for 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole?

The compound can be synthesized via intramolecular nitrile oxide-alkyne cycloaddition , adapted from methods used for structurally similar bicyclic isoxazoles. Key steps include:

  • Reacting a nitroalkane precursor (e.g., 3-methyl-1-nitrobutan-2-yl acetate) with a substituted aniline derivative in tetrahydrofuran (THF) under basic conditions (K₂CO₃) .
  • Cyclization using 4-chlorophenylisocyanate and triethylamine to form the bicyclic core .
  • Purification via column chromatography (SiO₂, n-hexane/EtOAc 5:1) to isolate the product .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Parameters include:

  • Space group : Monoclinic P21/cP2_1/c with unit cell dimensions a=15.0037A˚,b=6.2364A˚,c=15.5801A˚,β=117.238a = 15.0037 \, \text{Å}, b = 6.2364 \, \text{Å}, c = 15.5801 \, \text{Å}, \beta = 117.238^\circ .
  • Dihedral angles : The planar 8-membered ring forms a 25.0° angle with substituent aromatic rings, influencing molecular stacking via C–H···π interactions .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • ¹H-NMR : Signals for sp³ hybridized protons (e.g., cyclopentyl CH₂ groups) appear at δ 1.5–2.5 ppm, while aromatic protons (if present) resonate at δ 6.5–7.5 ppm .
  • IR : Stretching vibrations for isoxazole C=N (~1600 cm⁻¹) and C–O (~1250 cm⁻¹) confirm the heterocyclic core .

Q. What challenges arise during purification, and how are they addressed?

  • Low solubility : Use mixed solvents (n-hexane/CHCl₃) for slow evaporation to obtain X-ray-quality crystals .
  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1:3 molar ratio of nitroalkane to aniline) and monitor via TLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., fungal enzymes) using software like AutoDock Vina, referencing fungicidal activities of analogous bicyclic isoxazoles .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring enhances antifungal activity by 30–50%, as seen in related dihydropyrroloisoxazoles .
  • Ring fusion : Fusing pyrrolo and isoxazole rings increases rigidity, improving target binding affinity compared to monocyclic analogs .

Q. How to resolve discrepancies in reported dihedral angles or crystal packing?

  • Comparative analysis : Cross-reference SC-XRD data from multiple syntheses. For example, deviations >5° in dihedral angles may arise from substituent steric effects or crystallization solvents .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···Cg) to explain stacking variations along crystallographic axes .

Q. What methodologies assess the compound’s pharmacological potential?

  • In vitro antimicrobial assays : Use agar dilution (MIC ≤ 50 µg/mL) against E. coli and B. cereus, with ciprofloxacin as a positive control .
  • Structure-Activity Relationship (SAR) : Correlate logP values (calculated via Crippen’s method) with antifungal efficacy against M. phaseolina .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between studies?

  • Standardize protocols : Ensure consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation times (24–48 hrs) across labs .
  • Control for solvent effects : DMSO concentrations >1% may inhibit microbial growth, skewing results .

Q. Why do synthetic yields vary for analogous compounds?

  • Reaction kinetics : Nitrile oxide-alkyne cycloadditions are sensitive to temperature; yields drop by 15–20% at >30°C due to side reactions .
  • Catalyst purity : Trace metals in triethylamine reduce cyclization efficiency; redistill reagents prior to use .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Space groupP21/cP2_1/c
Unit cell volume1312.7 ų
R factor0.044
Dihedral angle (ring)25.0°

Q. Table 2. Biological Activity of Analogous Compounds

CompoundMIC (µg/mL) vs E. coliReference
8-Methyl-isoxazole64
Fluoro-substituted32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.